2-Hydroxy-2-trifluoromethyl-pent-4-ynoic acid methyl ester
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Overview
Description
2-Hydroxy-2-trifluoromethyl-pent-4-ynoic acid methyl ester is an organic compound characterized by the presence of a hydroxyl group, a trifluoromethyl group, and a pent-4-ynoic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-trifluoromethyl-pent-4-ynoic acid methyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a trifluoromethylated alkyne with a hydroxyl-containing reagent in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction may be carried out at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-trifluoromethyl-pent-4-ynoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne moiety can be reduced to form an alkene or alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-oxo-2-trifluoromethyl-pent-4-ynoic acid methyl ester.
Reduction: Formation of 2-hydroxy-2-trifluoromethyl-pent-4-ene or pentane derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
2-Hydroxy-2-trifluoromethyl-pent-4-ynoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-trifluoromethyl-pent-4-ynoic acid methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The alkyne moiety can participate in click chemistry reactions, making it a versatile tool in chemical biology .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
- 2-Hydroxy-2-trifluoromethyl-pent-4-enoic acid methyl ester
- 2-Hydroxy-2-trifluoromethyl-pent-4-enoic acid
Uniqueness
The combination of these functional groups makes it a valuable compound for various synthetic and research purposes .
Properties
Molecular Formula |
C7H7F3O3 |
---|---|
Molecular Weight |
196.12 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-(trifluoromethyl)pent-4-ynoate |
InChI |
InChI=1S/C7H7F3O3/c1-3-4-6(12,5(11)13-2)7(8,9)10/h1,12H,4H2,2H3 |
InChI Key |
LVSGOCLHIDWNST-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC#C)(C(F)(F)F)O |
Origin of Product |
United States |
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